molecular formula C32H26O14 B073869 Actinorhodin CAS No. 1397-77-9

Actinorhodin

Cat. No. B073869
CAS RN: 1397-77-9
M. Wt: 634.5 g/mol
InChI Key: FXTIILIJTTYSLT-WYUUTHIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinorhodin is a natural antibiotic that is produced by Streptomyces coelicolor. It is a secondary metabolite that is synthesized by the bacteria when it is under stress. Actinorhodin has been widely studied for its potential use in the treatment of various diseases due to its antibacterial, antifungal, and antitumor properties.

Scientific Research Applications

Redox-Active Antibiotic Properties

Actinorhodin, a blue-pigmented, redox-active secondary metabolite produced by Streptomyces coelicolor, exhibits potent bacteriostatic properties and responsiveness to pH. Its antibacterial effect involves activation of stress responses in cells, including oxidative damage, protein damage, and certain forms of DNA damage. The complex mode of action of actinorhodin involves multiple molecular targets, distinguishing it from other antibiotics (Mak & Nodwell, 2017).

Role in Antibiotic Export and Regulation

The actinorhodin biosynthetic gene cluster in Streptomyces coelicolor includes ActR, a TetR-like transcriptional repressor. ActR regulates the expression of actinorhodin exporters by binding to an operator region. Actinorhodin and its biosynthetic precursors can dissociate ActR from its operator, suggesting a mechanism for self-resistance to actinorhodin by the producing organism (Willems et al., 2008).

Transcriptional Regulation in Stationary Phase

Actinorhodin production in Streptomyces coelicolor A3(2) primarily occurs during the stationary phase. This phase-specific production is mediated at the transcriptional level through the activation of the actII-ORF4 promoter. The presence of actII-ORF4 on a multicopy plasmid can enhance actinorhodin synthesis in rapidly growing cultures, indicating a limitation in the availability of the activator protein (Gramajo, Takano, & Bibb, 1993).

Enzymatic Function in Biosynthesis

Impact of Carbon Sources on Biosynthesis

The biosynthesis of actinorhodin in Streptomyces lividans is influenced by the type of carbon source used in the cultivation. Glucose, as the best carbon source, supports a higher yield of actinorhodin compared to other carbon sources. The study on various carbon sources highlighted the metabolic pathways that contribute precursors for actinorhodin synthesis (Bruheim, Butler, & Ellingsen, 2002).

Export Initiation and Resistance Mechanisms

Actinorhodin-producing Streptomyces coelicolor cells initiate the export of this antibiotic through the actAB operon, which encodes putative export pumps regulated by ActR. The actinorhodin intermediates and actinorhodin itself are signals that induce actAB expression, linking export to biosynthesis and providing resistance mechanisms (Xu et al., 2012).

Enhancement of Production Through Genetic Manipulation

Synthetic promoter library (SPL) technology has been used to modulate actinorhodin production in Streptomyces coelicolor A3(2). By optimizing the expression of ActII orf4, which activates the transcription of the actinorhodin biosynthetic gene cluster, significant improvements in actinorhodin yield were achieved (Sohoni et al., 2014).

properties

CAS RN

1397-77-9

Product Name

Actinorhodin

Molecular Formula

C32H26O14

Molecular Weight

634.5 g/mol

IUPAC Name

2-[(1R,3S)-8-[(1R,3S)-3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid

InChI

InChI=1S/C32H26O14/c1-9-21-15(3-11(45-9)5-19(35)36)29(41)23-17(33)7-13(27(39)25(23)31(21)43)14-8-18(34)24-26(28(14)40)32(44)22-10(2)46-12(6-20(37)38)4-16(22)30(24)42/h7-12,33,39,41,43H,3-6H2,1-2H3,(H,35,36)(H,37,38)/t9-,10-,11+,12+/m1/s1

InChI Key

FXTIILIJTTYSLT-WYUUTHIRSA-N

Isomeric SMILES

C[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6[C@H](O[C@@H](CC6=C5O)CC(=O)O)C)O)O

SMILES

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6C(OC(CC6=C5O)CC(=O)O)C)O)O

Canonical SMILES

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6C(OC(CC6=C5O)CC(=O)O)C)O)O

synonyms

8,8'-bi-1H-naphtho(2,3-C)pyran)-3,3'-diacetic acid, 3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-, (1R,1'R,3S,3'S)-
actinorhodin
actinorhodine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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